N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide
Description
N-(2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide is a synthetic small molecule featuring a 5-(4-fluorophenyl)-1H-imidazole core linked via a thioethyl bridge to a cinnamamide moiety. Its synthesis likely follows nucleophilic substitution or coupling reactions, analogous to methods described for related imidazole-thioether derivatives .
Properties
IUPAC Name |
(E)-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-17-9-7-16(8-10-17)18-14-23-20(24-18)26-13-12-22-19(25)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,22,25)(H,23,24)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJURNUAJLDHKU-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Cinnamamide Formation: Finally, the thioether intermediate is coupled with cinnamic acid or its derivatives under amide coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Scientific Research Applications
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide has been studied for various applications:
Medicinal Chemistry
- Antimicrobial Activity : Investigated for effectiveness against various pathogens, showing promising results in inhibiting bacterial growth.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting it may serve as a lead compound in cancer therapy.
- Antioxidant Effects : Exhibits properties that may help in reducing oxidative stress in cells.
Materials Science
The unique structural characteristics make it a candidate for developing novel materials with specific electronic or optical properties .
Case Studies
Several studies have explored the biological effects and applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the cinnamamide moiety can contribute to its overall biological activity.
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Activity
5-Nitroimidazole Derivatives () :
Compounds with a 5-nitroimidazole scaffold, such as those synthesized via vicarious nucleophilic substitution (VNS), exhibit potent antibacterial activity against Clostridioides difficile and antiparasitic activity surpassing metronidazole. Unlike the target compound, the nitro group at position 5 enhances redox-mediated cytotoxicity, which may contribute to their antimicrobial efficacy. However, nitro groups are associated with mutagenicity, whereas the 4-fluorophenyl group in the target compound could reduce such risks .- N-(4-(4-Chlorophenoxy)phenyl)-2-((5-Nitro-1H-Benzo[d]imidazol-2-yl)thio)acetamide (): This benzimidazole derivative includes a chlorophenoxy phenyl group and a nitro substituent. The chloro and nitro groups likely enhance DNA intercalation or topoisomerase inhibition, contrasting with the target compound’s fluorophenyl and cinnamamide groups, which may favor kinase or protease targeting .
Table 1: Structural and Functional Comparison of Antimicrobial Imidazole Derivatives
Thioether-Linked Amides in Cancer and Enzyme Inhibition
- Benzamide Derivatives (): Compounds like N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide feature thioether linkages and benzamide groups. These are used in cancer therapy, viral infection, or platelet aggregation inhibition. The benzamide moiety facilitates hydrogen bonding with enzyme active sites (e.g., kinases), while the target compound’s cinnamamide may offer enhanced membrane permeability due to its extended conjugated system .
1,3,4-Thiadiazole Derivatives () :
Though structurally distinct (thiadiazole vs. imidazole core), these derivatives share thioether bonds and amide termini. They act as acetylcholinesterase inhibitors, suggesting that the target compound’s thioethyl bridge and amide group could be optimized for similar neurological targets .
Table 2: Pharmacokinetic and Target-Specific Comparisons
Histamine H2 Receptor Antagonists
- Ranitidine and Oxmetidine (): These clinically used H2 antagonists contain imidazole or thioether motifs. Ranitidine’s furan-thioethyl-dimethylamine structure contrasts with the target compound’s fluorophenyl-imidazole-cinnamamide architecture.
Biological Activity
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including an imidazole ring, a thioether group, and a fluorophenyl moiety. This article explores its biological activities, synthesis, and potential therapeutic applications.
- Molecular Formula : C19H18FN3OS
- Molecular Weight : 355.4 g/mol
- CAS Number : 897456-15-4
Biological Activities
This compound has been evaluated for various biological activities:
1. Cytotoxicity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values as low as 4.23 μM against HepG2 liver cancer cells, indicating potent antiproliferative activity .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)-4-fluorocinnamide | 4.23 | HepG2 |
| Staurosporine (reference) | 5.59 | HepG2 |
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at the G1 phase, leading to increased apoptosis in cancer cells .
Study on Antiproliferative Properties
A recent study synthesized a series of cinnamide derivatives and evaluated their cytotoxicity against HepG2 cells using the MTT assay. The findings demonstrated that structural modifications significantly influenced the antiproliferative activity of these compounds. For example, the presence of electron-withdrawing groups enhanced cytotoxicity .
Anti-inflammatory Potential
In vitro studies have also indicated that this compound exhibits anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including oxidation and substitution processes to create various derivatives with potentially enhanced biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
